molecular formula C8H15F3N2 B1416826 N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine CAS No. 1096811-40-3

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine

Cat. No. B1416826
M. Wt: 196.21 g/mol
InChI Key: DIVXFJMQJQDAGS-UHFFFAOYSA-N
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Description

“N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine” is a chemical compound with the molecular formula C8H15F3N2 . It is also known as “N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine dihydrochloride” and has a molecular weight of 269.1351896 .


Molecular Structure Analysis

The molecular structure of “N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine” can be represented by the InChI code: 1S/C8H15F3N2/c1-12-7-2-4-13(5-3-7)6-8(9,10)11/h7,12H,2-6H2,1H3 . This indicates that the molecule consists of a piperidine ring with a trifluoroethyl group and a methylamine group attached to it .

Scientific Research Applications

Polymerization Processes

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine is involved in Michael addition polymerizations with diacrylamides, leading to the formation of novel linear poly(amido amine)s. These polymers contain secondary and tertiary amines in their backbones and show unique reactivity sequences among different types of amines. This is significant for developing advanced polymeric materials with specific structural and functional properties (Wang et al., 2005).

Crystal Structure Analysis

The compound shows notable properties in crystal structure and conformational analysis. For instance, in the study of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt, the conformation of the piperidin ring in solution and its solid-state structure are investigated. This type of analysis is crucial for understanding the molecular interactions and stability of pharmaceutical compounds (Ribet et al., 2005).

DNA Research

In DNA research, piperidine derivatives, including N-methylpiperidine, have been studied for their role in DNA strand breakage at sites of damaged bases. This understanding is fundamental for the Maxam-Gilbert chemical method of DNA sequencing and in studies of DNA damage and repair mechanisms (Mattes et al., 1986).

Fluorescence Studies

Piperidine derivatives, including N-methylpiperidine, have been used to synthesize new enaminenaphthalimides. These compounds exhibit strong fluorescence, which can be significant in developing new fluorescent probes and materials for various scientific applications (McAdam et al., 2004).

Synthesis of N-Heterocycles

In organic synthesis, N-methylpiperidine derivatives are utilized in tantalum-catalyzed hydroaminoalkylation processes. This method is crucial for synthesizing α- and β-alkylated N-heterocycles, opening new routes in the synthesis of complex organic molecules (Payne et al., 2013).

CO2 Absorption Research

Studies involving the reaction of CO2 with piperidine derivatives, including those with N-methyl substitutions, are significant in understanding CO2 capture and sequestration. This research is particularly relevant in the context of environmental chemistry and climate change mitigation strategies (Robinson et al., 2011).

properties

IUPAC Name

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2/c1-12-7-2-4-13(5-3-7)6-8(9,10)11/h7,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVXFJMQJQDAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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